4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-11-12(2)24-17(15(11)10-19)20-16(21)4-3-9-25(22,23)14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZAWQWJPHWNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 382.88 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
-
Antibacterial Activity :
- Compounds bearing a sulfonamide group are known for their antibacterial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- The synthesized compound was evaluated against multiple bacterial strains, demonstrating moderate to strong activity against specific pathogens.
-
Enzyme Inhibition :
- Sulfonamides are recognized for their ability to inhibit key enzymes. The compound's potential as an acetylcholinesterase (AChE) inhibitor was assessed, showing significant inhibition rates .
- Additionally, its effect on urease activity was studied, revealing strong inhibitory action which may have implications for treating conditions like urease-related infections.
- Anticancer Potential :
Table 1: Summary of Biological Activities
Case Study: Antibacterial Screening
In a study evaluating various sulfonamide derivatives, the compound was tested against a panel of bacterial strains. The results indicated:
- Inhibition Zone Diameter : Measured using the disc diffusion method.
- Minimum Inhibitory Concentration (MIC) : Determined for effective concentrations.
The compound displayed an MIC value of 32 µg/mL against Salmonella typhi, indicating promising antibacterial efficacy compared to standard antibiotics.
Enzyme Inhibition Studies
The compound was subjected to enzyme inhibition assays where it demonstrated:
- AChE Inhibition : IC50 values were determined using spectrophotometric methods, showing effective inhibition at concentrations as low as 10 µM.
- Urease Inhibition : The compound inhibited urease activity by over 70% at a concentration of 50 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound can be compared to structurally related molecules reported in the literature, particularly those with pyridine, thiophene, or sulfonamide motifs. Key comparisons include:
Key Findings:
Role of the Cyano Group: Compound 2, which shares a cyano group with the target compound, exhibits significantly higher insecticidal activity than its cyclized analog (Compound 3), where the cyano group is absent. This suggests that the cyano group enhances bioactivity, likely through electronic effects or hydrogen bonding with biological targets . The target compound’s 3-cyano-thiophene moiety may similarly improve its interaction with enzymes or receptors in pests.
In contrast, Compound 3’s rigid, cyclized structure reduces activity . The target compound’s butanamide backbone and sulfonyl group may balance flexibility and stability, though its thiophene ring’s dimethyl substituents could introduce steric hindrance.
Sulfonyl vs. Sulfonamide/Sulfur-Containing Groups: The sulfonyl group in the target compound differs from the thioacetamide group in Compound 2 and the sulfonamide group in the patent compound .
Agricultural vs. Pharmaceutical Applications :
- While Compounds 2 and 3 are optimized for insecticidal use, the patent compound demonstrates how similar backbones (e.g., butanamide) can be tailored for human therapeutics by modifying substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
